molecular formula C17H16N4O2 B2582172 N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903142-06-2

N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2582172
CAS No.: 1903142-06-2
M. Wt: 308.341
InChI Key: PPVWPWDRDYTFNN-UHFFFAOYSA-N
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Description

This compound features a hexahydrocinnoline core (a bicyclic structure with two fused six-membered rings) substituted at position 2 with a methyl group and at position 3 with an oxo moiety. The carboxamide group at position 6 is linked to a 3-cyanophenyl substituent. The 3-cyanophenyl group may enhance binding interactions in biological systems, while the hexahydrocinnoline core contributes to conformational rigidity.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-16(22)9-13-8-12(5-6-15(13)20-21)17(23)19-14-4-2-3-11(7-14)10-18/h2-4,7,9,12H,5-6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWPWDRDYTFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized and functionalized to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

  • Structure: Retains the hexahydrocinnoline core and 2-methyl-3-oxo substituents but replaces the 3-cyanophenyl group with a simple methyl group on the carboxamide nitrogen.
  • This simpler structure may improve aqueous solubility due to lower hydrophobicity .

N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

  • Structure : Features dimethyl substitution on the carboxamide nitrogen.
  • Implications : Increased steric bulk from the second methyl group could hinder interactions with hydrophobic binding pockets. The electron-donating methyl groups may also alter the carboxamide’s electronic profile, affecting hydrogen-bonding capacity .

Functional Analogs: Shared Substituents or Core Motifs

Compounds with 3-Cyanophenyl Substituents

  • Taranabant (CAS 701977-09-5): Structure: Contains a 3-cyanophenyl group but has a propanamide core instead of hexahydrocinnoline. Implications: Taranabant’s clinical use in obesity suggests the 3-cyanophenyl group may play a role in modulating lipid metabolism or receptor binding. Structural differences in the core likely lead to divergent pharmacokinetic profiles .
  • N-(3-cyanophenyl)-2-(3-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)-1H-pyrazol-1-yl)ethanethioamide (CAS 1308761-18-3): Structure: Shares the 3-cyanophenyl group but replaces the carboxamide with a thioamide and incorporates pyrazole and quinoline moieties. Implications: The thioamide group may enhance metabolic stability but reduce hydrogen-bonding efficiency. The extended aromatic system (quinoline) could increase lipophilicity .

Carboxamide-Containing Heterocycles

  • N-(3-Acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide (CAS 853890-18-3): Structure: Replaces the hexahydrocinnoline core with a dihydroisochromene system. Implications: The isochromene core’s planar structure may enhance stacking interactions but reduce conformational flexibility compared to the saturated cinnoline core .
  • N-(3-Methoxypropyl)(3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-yl)carboxamide (CAS 7066-33-3) :

    • Structure : Features a benzofuran core with a methoxypropyl carboxamide.
    • Implications : The benzofuran ring’s electron-rich nature may alter redox properties, while the methoxypropyl chain could improve solubility .

Data Table: Structural Comparison of Key Compounds

Compound Name Core Structure Carboxamide Substituent Key Modifications CAS Number Reference
N-(3-cyanophenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide Hexahydrocinnoline 3-cyanophenyl Reference compound Not provided Target
N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide Hexahydrocinnoline Methyl Simplified substituent Not provided
N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide Hexahydrocinnoline Dimethyl Increased steric bulk 1708178-88-4
Taranabant Propanamide 3-cyanophenyl Obesity therapeutic 701977-09-5
N-(3-cyanophenyl)-...ethanethioamide Pyrazole-quinoline 3-cyanophenyl + thioamide Enhanced metabolic stability 1308761-18-3

Research Findings and Implications

  • Solubility vs. Binding: Simplified analogs (e.g., N-methyl) may prioritize solubility, while bulky or aromatic substituents (e.g., N,N-dimethyl, quinoline) could enhance target affinity at the expense of bioavailability .
  • Heterocyclic Cores: Saturated systems like hexahydrocinnoline offer rigidity, whereas planar aromatic cores (isochromene, benzofuran) may improve stacking interactions but limit dynamic binding .

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